molecular formula C10H22N2 B13941372 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl-

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl-

Cat. No.: B13941372
M. Wt: 170.30 g/mol
InChI Key: GNKLIOFNPOFENA-UHFFFAOYSA-N
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Description

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 It is a derivative of pyrrolidine, characterized by the presence of an ethanamine group and four methyl groups attached to the pyrrolidine ring

Preparation Methods

The synthesis of 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

In industrial production, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, ultimately affecting various biological processes .

Comparison with Similar Compounds

1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the ethanamine and methyl groups.

    N-Methylpyrrolidine: A derivative with a single methyl group attached to the nitrogen atom.

    2-Pyrrolidinoethylamine: A compound with an ethanamine group but without the additional methyl groups.

The presence of the ethanamine and multiple methyl groups in 1-Pyrrolidineethanamine, a,a,2,5-tetramethyl- imparts unique chemical properties and reactivity, making it distinct from these similar compounds .

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(2,5-dimethylpyrrolidin-1-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H22N2/c1-8-5-6-9(2)12(8)7-10(3,4)11/h8-9H,5-7,11H2,1-4H3

InChI Key

GNKLIOFNPOFENA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1CC(C)(C)N)C

Origin of Product

United States

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